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Compound of Interest

Compound Name: 9-(3-Bromophenyl)-9H-carbazole

Introduction

9-(3-Bromophenyl)-9H-carbazole is an aromatic organic compound that belongs to the
carbazole family. Carbazoles and their derivatives are of significant interest to researchers in
materials science and drug discovery due to their unique electronic, photophysical, and
biological properties. The position of the bromo-substituent on the phenyl ring can significantly
influence the molecule's steric and electronic characteristics, making detailed structural
analysis crucial for understanding its potential applications. This document provides a technical
overview of the synthesis and structural aspects of carbazole derivatives, drawing parallels
from closely related structures due to the absence of publicly available, detailed crystal
structure analysis for 9-(3-Bromophenyl)-9H-carbazole itself.

Molecular Structure and Properties

The molecular structure of 9-(3-Bromophenyl)-9H-carbazole consists of a central carbazole
core, a planar tricyclic system, to which a 3-bromophenyl group is attached at the nitrogen
atom. The molecular formula is C18H12BrN. The presence of the bromine atom provides a site
for further chemical modification, making it a versatile intermediate in organic synthesis.

Note on Data Unavailability: Despite a comprehensive search of scientific literature and
crystallographic databases, a detailed single-crystal X-ray diffraction analysis for the specific
isomer, 9-(3-Bromophenyl)-9H-carbazole, is not publicly available. Therefore, the following
sections on experimental protocols and crystallographic data are based on established
methods for similar carbazole derivatives, such as 9-(4-Bromophenyl)-9H-carbazole and 3-
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bromo-9-ethyl-9H-carbazole. These should be considered as illustrative examples of the
methodologies that would be employed for the target compound.

Experimental Protocols
Synthesis of Carbazole Derivatives

The synthesis of N-aryl carbazoles, such as 9-(bromophenyl)-9H-carbazole, is typically
achieved through cross-coupling reactions. A common method is the Ullmann condensation,
which involves the reaction of a carbazole salt with an aryl halide in the presence of a copper
catalyst.

lllustrative Synthesis of a 9-(Aryl)-9H-carbazole Derivative:

o Materials: 9H-carbazole, a dibromobenzene isomer, copper(l) iodide (Cul), a base (e.g.,
potassium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide or 1,3-
dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)).

e Procedure:

o Areaction vessel is charged with 9H-carbazole, an excess of the dibromobenzene isomer,
potassium carbonate, and a catalytic amount of Cul.

o The solvent is added, and the mixture is heated to a high temperature (typically >150 °C)
under an inert atmosphere (e.g., nitrogen or argon) for several hours.

o The reaction progress is monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature and filtered to
remove inorganic salts.

o The filtrate is concentrated under reduced pressure, and the crude product is purified by
column chromatography on silica gel to yield the desired 9-(bromophenyl)-9H-carbazole.

Single Crystal Growth

Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow
evaporation is a common technique for obtaining high-quality crystals of organic compounds.
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General Protocol for Single Crystal Growth:

e The purified 9-(3-Bromophenyl)-9H-carbazole is dissolved in a suitable solvent or a mixture
of solvents (e.g., chloroform, ethyl acetate, or a hexane/dichloromethane mixture) to form a
saturated or near-saturated solution.

e The solution is filtered to remove any particulate matter.

e The filtered solution is placed in a clean vial, which is loosely capped or covered with a
perforated film to allow for slow evaporation of the solvent at room temperature.

o Over a period of several days to weeks, as the solvent evaporates, the concentration of the
solute increases, leading to the formation of single crystals.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-
dimensional arrangement of atoms in a crystalline solid.

Standard X-ray Diffraction Analysis Workflow:
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Synthesis & Crystallization

Synthesis of 9-(3-Bromophenyl)-9H-carbazole
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A generalized workflow for the crystal structure determination of a small organic molecule.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b595443?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Data Presentation

As no specific crystallographic data for 9-(3-Bromophenyl)-9H-carbazole is available, the
following tables present data for the closely related isomer, 9-(4-Bromophenyl)-9H-carbazole,
to illustrate the type of information obtained from a crystal structure analysis.

Table 1: Crystal Data and Structure Refinement for 9-(4-Bromophenyl)-9H-carbazole.
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Parameter Value
Empirical formula C18H12BrN
Formula weight 322.20
Temperature 100(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P21/c

Unit cell dimensions

a=8.4137(3) A, a = 90°

b =20.1179(7) A, B = 108.532(1)°

c =8.6346(3) A, y = 90°

Volume 1385.76(8) A3

z 4

Density (calculated) 1.544 Mg/m3
Absorption coefficient 2.953 mm~1

F(000) 648

Crystal size 0.25x0.20 x 0.15 mm

Theta range for data collection

2.5210 27.50°

Index ranges

-10<=h<=10, -26<=k<=25, -11<=I<=11

Reflections collected

11894

Independent reflections

3175 [R(int) = 0.035]

Completeness to theta = 27.50°

99.8 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

3175/0/181

Goodness-of-fit on F2

1.053
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Final R indices [I>2sigma(l)] R1 =0.0311, wR2 = 0.0717
R indices (all data) R1 =0.0408, wR2 = 0.0754
Largest diff. peak and hole 0.473 and -0.511 e.A-3

Table 2: Selected Bond Lengths (A) and Angles (°) for 9-(4-Bromophenyl)-9H-carbazole.

Bond Length (A) Angle Degrees (°)
Br(1)-C(16) 1.908(2) C(12)-N(1)-C(1) 108.6(1)
N(1)-C(1) 1.393(2) C(12)-N(1)-C(13) 125.7(1)
N(1)-C(12) 1.395(2) C(1)-N(1)-C(13) 125.6(1)
N(1)-C(13) 1.440(2) C(2)-C(1)-N(2) 131.0(2)
C(1)-C(2) 1.383(3) C(6)-C(1)-N(1) 109.1(2)
C(1)-C(6) 1.408(3) C(11)-C(12)-N(1) 130.8(2)
C(7)-C(12) 1.407(3) C(7)-C(12)-N(1) 109.2(2)
C(13)-C(14) 1.391(3) C(14)-C(13)-N(1) 120.3(2)
C(13)-C(18) 1.392(3) C(18)-C(13)-N(1) 120.2(2)

Signaling Pathways and Logical Relationships

In the context of material science, "signaling pathways" are not directly applicable. However,
the logical relationship between molecular structure and material properties is a core concept.
For carbazole derivatives, this relationship dictates their application in organic electronics.
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Molecular Structure
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Potential Applicatio

Organic Light-Emitting Diodes (OLEDs) Organic Photovoltaics (OPVs) Chemical Sensors
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« To cite this document: BenchChem. [Analysis of 9-(3-Bromophenyl)-9H-carbazole: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595443#crystal-structure-analysis-of-9-3-
bromophenyl-9h-carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b595443?utm_src=pdf-body-img
https://www.benchchem.com/product/b595443#crystal-structure-analysis-of-9-3-bromophenyl-9h-carbazole
https://www.benchchem.com/product/b595443#crystal-structure-analysis-of-9-3-bromophenyl-9h-carbazole
https://www.benchchem.com/product/b595443#crystal-structure-analysis-of-9-3-bromophenyl-9h-carbazole
https://www.benchchem.com/product/b595443#crystal-structure-analysis-of-9-3-bromophenyl-9h-carbazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b595443?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

